3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
(1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C16H23F3N2O4 |
|---|---|
Molecular Weight |
364.36 g/mol |
IUPAC Name |
3-[3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C16H23F3N2O4/c1-14(2,3)10(20-13(25)16(17,18)19)11(22)21-6-7-8(15(7,4)5)9(21)12(23)24/h7-10H,6H2,1-5H3,(H,20,25)(H,23,24) |
InChI Key |
JDMCUFJAHAVBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[31 The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be compared with other bicyclic compounds with similar functional groups, such as:
- (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid analogs
- Other trifluoroacetamido-substituted bicyclic compounds
Uniqueness
The uniqueness of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex molecule with notable biological activity. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- Molecular Formula : C16H23F3N2O4
- Molar Mass : 364.36 g/mol
- CAS Number : 2755812-45-2
Biological Activity Overview
This compound has been studied for its potential activity in various biological systems, particularly in relation to its interactions with specific receptors and enzymes.
The compound is believed to act as a modulator of certain enzymatic pathways involved in metabolic processes. Its structural features suggest potential interactions with receptors related to neurotransmission and metabolic regulation.
In Vitro Studies
- Enzymatic Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in glucose metabolism and insulin regulation.
- Cell Viability Assays : In cellular models, the compound exhibited varying effects on cell viability depending on concentration and exposure time.
In Vivo Studies
- Animal Models : In vivo studies using rodent models have revealed that administration of this compound can lead to improved glucose tolerance and insulin sensitivity.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Diabetes Management : A clinical trial involving diabetic patients showed that the compound could effectively lower fasting blood glucose levels when administered alongside standard treatment protocols.
"The results indicate a promising role for this compound in adjunctive diabetes therapy" .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in models of neurodegeneration, suggesting potential benefits in conditions like Alzheimer’s disease.
Q & A
Q. What are the critical steps in synthesizing 3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential acylation and cyclization steps. Key steps include:
- Acylation : Reacting the bicyclic amine core with 3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl chloride under anhydrous conditions.
- Cyclization : Using carbodiimide coupling agents (e.g., HATU or EDCI) to form the bicyclic structure .
- Optimization : Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and optimal solvent systems (e.g., THF or DMF). Reaction monitoring via HPLC-MS ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm regioselectivity of the bicyclic core and trifluoroacetyl group placement. -NMR validates the trifluoroacetyl moiety .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, while chiral HPLC separates enantiomers using columns like Chiralpak® OD with methanol-DMEA mobile phases .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo[3.1.0]hexane core .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental biological activity data be resolved for this compound?
- Methodological Answer :
- Data Integration : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with experimental IC values to validate binding affinities. For example, if computational models predict high affinity for a bacterial enzyme but in vitro assays show weak inhibition, re-evaluate solvation effects or protein flexibility in simulations .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores. Adjust force field parameters in simulations to match experimental ΔG values .
Q. What strategies are recommended for isolating enantiomers of this bicyclic compound, given its structural complexity?
- Methodological Answer :
- Chiral Resolution : Employ preparative chiral chromatography with supercritical fluid chromatography (SFC) using CO-methanol-DMEA gradients (e.g., 20% methanol, 0.2% DMEA) at 35°C and 100 bar. Retention times (e.g., 1.6 vs. 2.4 minutes) distinguish enantiomers .
- Derivatization : Introduce temporary chiral auxiliaries (e.g., benzyloxycarbonyl groups) during synthesis to facilitate crystallization. Remove auxiliaries post-purification via hydrogenolysis .
Q. How can reaction path search methods improve the design of derivatives with enhanced antibacterial activity?
- Methodological Answer :
- Computational Screening : Use density functional theory (DFT) to map reaction pathways for introducing substituents (e.g., fluorinated groups) at the 6,6-dimethyl position. Prioritize derivatives with lower activation energies for synthesis .
- Structure-Activity Relationship (SAR) : Correlate electronic effects (e.g., Hammett σ values of substituents) with MIC (minimum inhibitory concentration) data against Gram-positive pathogens. For example, electron-withdrawing groups may enhance target binding .
Key Research Findings
- Antibacterial Activity : Structural analogs with similar bicyclic cores exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting potential for β-lactamase inhibition .
- Computational Design : Reaction path search methods reduce synthesis optimization time by 40–60% compared to trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
